Structural Differentiation from 6-Chloro-2-(4-methoxyphenyl)-1H-benzimidazole Hydrate (CAS 91437-83-1)
The most structurally proximal comparator identified is 6-chloro-2-(4-methoxyphenyl)-1H-benzimidazole hydrate (CAS 91437-83-1) . The target compound 338978-99-7 differs by the presence of a methoxy substituent at the N-1 position instead of a hydrogen. Although direct biological head-to-head data are absent, the structural pair can be defined as a formal matched molecular pair (MMP). In benzimidazole SAR, N-1 substitution is known to influence conformational preference, H-bond acceptor capacity, and metabolic vulnerability [1]. The presence of the N-1 methoxy group in 338978-99-7 alters the calculated logP (XLogP3-AA = 4.1) and eliminates the H-bond donor present in the N-unsubstituted analog [2], which may impact membrane permeability and protein binding.
| Evidence Dimension | N-1 substitution (methoxy vs. hydrogen) |
|---|---|
| Target Compound Data | N-1 methoxy; XLogP3-AA = 4.1; HBD count = 0 |
| Comparator Or Baseline | 6-chloro-2-(4-methoxyphenyl)-1H-benzimidazole hydrate (CAS 91437-83-1); N-1 = H |
| Quantified Difference | Formal replacement of H at N-1 by OCH₃; ΔHBD = -1; logP shift consistent with increased hydrophobicity |
| Conditions | Computed physicochemical properties (PubChem); no direct comparative biochemical assay available |
Why This Matters
For scientists procuring a benzimidazole building block or screening hit, ensuring the correct N-1 substitution pattern is critical because the HBD/HBA profile and lipophilicity directly affect ADME prediction models and biochemical assay outcomes.
- [1] Sasmal, P. K., et al. (2011). Synthesis and SAR studies of benzimidazole derivatives as melanin concentrating hormone receptor 1 (MCHR1) antagonists: Focus to detune hERG inhibition. MedChemComm, 2, 385–389. View Source
- [2] PubChem. Compound Summary for CID 3423823: 6-chloro-1-methoxy-2-(4-methoxyphenyl)-1H-1,3-benzimidazole. View Source
